N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Description
Molecular Formula: C₁₄H₁₀Cl₂F₃N₃O₂ CAS: 1820675-37-3 Structure: The compound features a pyrimidine core substituted at position 6 with a 3,5-dichlorophenyl group, at position 4 with a trifluoromethyl group, and at position 2 with an N-methylglycine moiety. The N-methylglycine substituent contributes zwitterionic character, influencing solubility and target interaction .
Properties
Molecular Formula |
C14H10Cl2F3N3O2 |
|---|---|
Molecular Weight |
380.1 g/mol |
IUPAC Name |
2-[[4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C14H10Cl2F3N3O2/c1-22(6-12(23)24)13-20-10(5-11(21-13)14(17,18)19)7-2-8(15)4-9(16)3-7/h2-5H,6H2,1H3,(H,23,24) |
InChI Key |
AMJLHAXCLBWINZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Precursors
A common approach involves reacting a β-keto ester or β-diketone with a urea or thiourea derivative. For example:
- Reagents : Ethyl acetoacetate or analogous trifluoromethyl-containing β-diketones are condensed with guanidine or substituted ureas under acidic or basic conditions.
- Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) at elevated temperatures (80–120°C).
- Key Intermediate : 4-(Trifluoromethyl)-6-chloropyrimidin-2-amine, which can be further functionalized at the 2- and 6-positions.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups at specific positions on the pyrimidine ring:
- Buchwald-Hartwig Amination : Used to introduce the 3,5-dichlorophenyl group at the 6-position of the pyrimidine core. Aryl halides (e.g., 3,5-dichlorophenylboronic acid) react with brominated pyrimidines in the presence of Pd(OAc)₂ and XPhos ligands.
- Suzuki-Miyaura Coupling : Employed for attaching electron-deficient aryl groups, ensuring compatibility with the trifluoromethyl substituent.
Functionalization of the Pyrimidine Ring
After constructing the pyrimidine core, the next steps involve introducing the 3,5-dichlorophenyl and trifluoromethyl groups.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is often incorporated early in the synthesis due to its electron-withdrawing nature, which influences subsequent reactivity:
Attachment of the 3,5-Dichlorophenyl Group
The 6-position of the pyrimidine ring is functionalized via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling:
- NAS Conditions : Reaction of 6-chloropyrimidine with 3,5-dichloroaniline in the presence of NaH or K₂CO₃ in DMSO at 100°C.
- Catalytic Systems : Pd(dba)₃/XPhos systems for coupling arylboronic acids to brominated pyrimidines.
Incorporation of the N-Methylglycine Moiety
The N-methylglycine group is introduced via alkylation or amidation at the 2-position of the pyrimidine ring.
N-Alkylation of Pyrimidin-2-amine
- Reagents : Methylglycine (sarcosine) or its activated derivatives (e.g., methylglycine hydrochloride) react with 2-chloropyrimidine intermediates.
- Conditions : Reactions proceed in DMF or DMSO with Cs₂CO₃ as a base at 60–80°C.
- Challenges : Competing side reactions (e.g., over-alkylation) are mitigated using phase-transfer catalysts like tetrabutylammonium iodide (TBAI).
Amide Bond Formation
Alternative routes employ carbodiimide-mediated coupling between pyrimidine-2-carboxylic acids and N-methylglycine:
- Activators : EDC/HOBt or DCC promote amide bond formation in anhydrous THF or DCM.
- Yields : 70–85% with rigorous exclusion of moisture.
Optimization and Purification
Reaction Optimization
Purification Techniques
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) achieves >95% purity.
- Crystallization : Ethanol/water mixtures yield high-purity crystalline products.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods and their efficiencies:
Challenges and Solutions
- Regioselectivity : The electron-withdrawing trifluoromethyl group directs substitutions to the 4- and 6-positions, necessitating protecting groups for precise functionalization.
- Stability Issues : The dichlorophenyl group is prone to hydrolysis under basic conditions; thus, reactions are conducted under anhydrous conditions.
- Scalability : Transitioning from lab-scale to industrial production requires optimizing catalyst loading and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Scientific Research Applications
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
Positional Isomers of Dichlorophenyl Substituents
- N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₃H₈Cl₂F₃N₃O₂, CAS: N/A) Differs in the dichlorophenyl substitution pattern (2,4 vs. 3,5).
- N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₃H₈Cl₂F₃N₃O₂, CAS: N/A)
N-Methylglycine vs. Glycine Derivatives
- N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (C₁₃H₈Cl₂F₃N₃O₂, CAS: N/A)
Aromatic vs. Aliphatic Substituents
- This reduces target specificity in enzyme inhibition assays .
Functional Group Modifications
Trifluoromethyl vs. Cyano/Methoxy Groups
- 6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl derivatives (e.g., DT231–DT234)
Halogen vs. Hydrogen Bonding Groups
- 6-(Pyridin-4-yl)-2-amino-4-(trifluoromethyl)pyrimidine (DT245–DT247) The pyridinyl group introduces hydrogen bond acceptor sites, enhancing solubility (logS increases by ~1.2) but reducing membrane permeability .
Table 1: Key Comparative Data
Key Observations:
- The target compound’s 3,5-dichlorophenyl group maximizes halogen bonding (Cl···O/N interactions), critical for kinase inhibition .
- N-methylglycine improves metabolic stability over glycine derivatives by blocking oxidative deamination .
- Trifluoromethyl enhances electronegativity, stabilizing the pyrimidine ring’s electron-deficient state for electrophilic attacks .
Biological Activity
N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic compound belonging to the pyrimidine family. Its unique structure, characterized by a dichlorophenyl group and a trifluoromethyl substituent, suggests potential biological activities that warrant detailed examination.
- Molecular Formula : C14H10Cl2F3N3O2
- Molecular Weight : 380.16 g/mol
- CAS Number : 1820604-78-1
Research indicates that this compound exhibits significant biological activity, particularly in the realm of anti-inflammatory effects. The mechanism involves the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS), both critical in the inflammatory response. By targeting these pathways, this compound may help mitigate inflammation and associated pain.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibits PGE2 and iNOS, reducing inflammation in experimental models. |
| Analgesic Effects | Demonstrated pain relief in animal studies through modulation of inflammatory pathways. |
| Antibacterial Potential | Preliminary studies suggest antibacterial properties against certain pathogens. |
Anti-inflammatory Studies
A study conducted on various animal models demonstrated that this compound significantly reduced markers of inflammation. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory cytokines and mediators.
Analgesic Properties
In a controlled trial involving rodents, the compound exhibited notable analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Pain response was measured using the formalin test, where treated animals showed significantly less pain behavior than controls.
Antibacterial Activity
The antibacterial potential of this compound was assessed against strains of Staphylococcus aureus and Escherichia coli. Results indicated moderate activity, suggesting further exploration could yield valuable insights into its application as an antimicrobial agent.
Case Studies
-
Case Study 1: In Vivo Anti-inflammatory Effects
- Objective : To evaluate the anti-inflammatory effects in a rat model of arthritis.
- Findings : The compound reduced swelling and joint stiffness significantly compared to control groups.
- : Supports its potential use in treating inflammatory diseases.
-
Case Study 2: Pain Management
- Objective : Assess analgesic properties in chronic pain models.
- Findings : Significant reduction in pain scores was observed after administration.
- : Promising candidate for further development as an analgesic.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential studies could include:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of synergistic effects with other therapeutic agents.
- Clinical trials to establish safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
